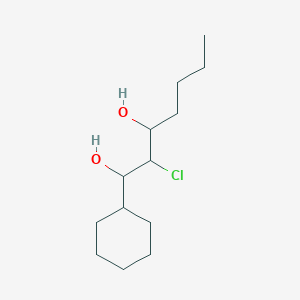
2-Chloro-1-cyclohexylheptane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-cyclohexylheptane-1,3-diol is an organic compound characterized by a cyclohexyl ring attached to a heptane chain with a chlorine atom and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylheptane-1,3-diol typically involves the chlorination of 1-cyclohexylheptane-1,3-diol. This can be achieved through the reaction of 1-cyclohexylheptane-1,3-diol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-Chloro-1-cyclohexylheptane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and sodium azide (NaN3) for azide substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOH in water or ethanol, NaN3 in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or azide derivatives.
科学研究应用
2-Chloro-1-cyclohexylheptane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
相似化合物的比较
Similar Compounds
1-Chloro-2-cyclohexylheptane-1,3-diol: Similar structure but different position of the chlorine atom.
2-Bromo-1-cyclohexylheptane-1,3-diol: Bromine instead of chlorine.
2-Chloro-1-cyclohexylhexane-1,3-diol: Shorter carbon chain.
Uniqueness
2-Chloro-1-cyclohexylheptane-1,3-diol is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups provides a versatile platform for various chemical modifications and applications.
属性
| 109898-28-4 | |
分子式 |
C13H25ClO2 |
分子量 |
248.79 g/mol |
IUPAC 名称 |
2-chloro-1-cyclohexylheptane-1,3-diol |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-9-11(15)12(14)13(16)10-7-5-4-6-8-10/h10-13,15-16H,2-9H2,1H3 |
InChI 键 |
HDFQULFBLBYJHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(C(C1CCCCC1)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



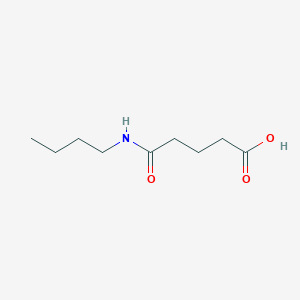
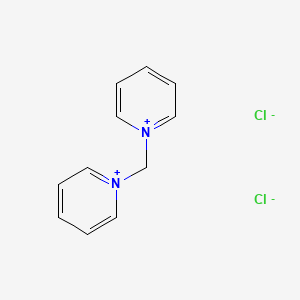
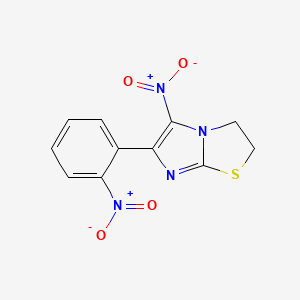
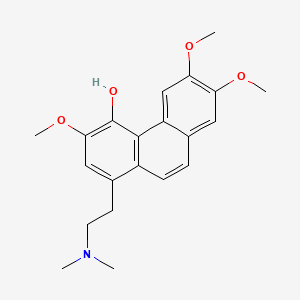

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
